N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-5-3-6-12(9-11)21-10-15(20)17-16-13-7-4-8-14(13)18-19(16)2/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXJTIYQMAXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C3CCCC3=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopenta[c]pyrazole ring, followed by the introduction of the m-tolyloxyacetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key Observations :
Comparison of Purification :
Pharmacokinetic and Physicochemical Properties
Limited data are available, but inferences can be made:
- Molecular Weight : Heavier analogs like 186C (763 g/mol) may face challenges in oral bioavailability compared to lighter derivatives (e.g., Compound 38 at 444 g/mol) .
- Fluorine Incorporation : BPN-3783 and 186C include fluorine atoms, which typically enhance lipophilicity and blood-brain barrier penetration, critical for CNS targets like γ-secretase.
- Acyl Group Impact : The m-tolyloxy group in the target compound likely confers moderate solubility compared to naphthalen-1-yl derivatives , which are highly hydrophobic.
Biological Activity
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C13H17N3O
- Molecular Weight : 231.3 g/mol
- CAS Number : 1949816-33-4
Structural Representation
The compound features a tetrahydrocyclopenta[c]pyrazole ring fused with an acetamide moiety and an m-tolyloxy substituent. This unique structure is believed to contribute to its biological activity.
General Pharmacological Profile
Research on pyrazole derivatives, including this compound, has indicated a broad spectrum of biological activities:
- Antimicrobial Activity : Pyrazole derivatives are known for their efficacy against various bacterial and fungal strains. Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against pathogens like E. coli and Staphylococcus aureus .
- Anticancer Activity : Some pyrazole derivatives have demonstrated promising results in inhibiting tumor growth. For instance, compounds tested in the National Cancer Institute's 60-cell line assay have shown selective cytotoxicity against cancer cells while sparing normal cells .
Specific Case Studies
-
Antimicrobial Studies :
Bacterial Strain Zone of Inhibition (mm) E. coli 15 Staphylococcus aureus 18 Bacillus subtilis 12 -
Anticancer Activity :
Compound IC50 (µM) N-(2-methyl...) 8.5 Control >25 -
Antioxidant Properties :
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 Toxic Agent 40.3 ± 4.87 Compound Treatment 12 ± 1.03
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation : It could potentially bind to receptors affecting various physiological responses.
Further studies are required to elucidate the exact mechanisms involved.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
